![molecular formula C12H9NO3 B1611535 3'-Nitro-[1,1'-biphenyl]-2-ol CAS No. 71022-84-9](/img/structure/B1611535.png)
3'-Nitro-[1,1'-biphenyl]-2-ol
Vue d'ensemble
Description
“3’-Nitro-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9NO21. It is also known as 3-Nitro-1,1’-biphenyl12.
Synthesis Analysis
The synthesis of nitro-biphenyl compounds often involves the use of nitric acid in direct substitution reactions3. However, the specific synthesis process for “3’-Nitro-[1,1’-biphenyl]-2-ol” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “3’-Nitro-[1,1’-biphenyl]-2-ol” consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings1. The molecular weight of this compound is 199.20541.
Chemical Reactions Analysis
Nitro compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations4. Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway5.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-Nitro-[1,1’-biphenyl]-2-ol” are not readily available in the retrieved sources. However, nitro compounds are known to have high dipole moments due to the polar character of the nitro group4.Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
- 3'-Nitro-[1,1'-biphenyl]-2-ol has been utilized in synthesizing a series of compounds with antimalarial activity. These compounds showed significant antimalarial potency against Plasmodium berghei in mice, including activity against resistant strains and in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials (Werbel et al., 1986).
Synthesis of Functionalized 4-Nitro-Dibenzofurans
- The compound has been used in the double functionalization process for the synthesis of functionalized 4-nitro-dibenzofurans. The process involves nitration and cycloetherification, leading to the creation of several novel compounds, including benzofuro-indoles and amino-dibenzofurans (Kumar et al., 2015).
Antimicrobial, Antioxidant, and Anti-Inflammatory Activities
- Diorganotin(IV) complexes derived from 3'-Nitro-[1,1'-biphenyl]-2-ol analogs have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies found that the organotin(IV) complexes displayed better antimicrobial activity than free ligands, showing potential for drug development (Devi et al., 2019).
pH-Sensitive Azo Dye Studies
- 3'-Nitro-[1,1'-biphenyl]-2-ol derivatives have been used to produce novel nitro terminated azo dyes. These dyes demonstrate high sensitivity to pH changes and show potential as selective colorimetric sensors for H+ ion concentration, with applications in environmental and biological monitoring (Qamar et al., 2020).
Safety And Hazards
The specific safety and hazard information for “3’-Nitro-[1,1’-biphenyl]-2-ol” is not readily available in the retrieved sources. However, it is generally recommended to handle nitro compounds with care, as they can be harmful if inhaled, come into contact with skin, or if swallowed6.
Orientations Futures
The future directions for “3’-Nitro-[1,1’-biphenyl]-2-ol” are not readily available in the retrieved sources. However, nitro-containing compounds have received considerable attention from the synthetic chemistry community due to their wide applications in organic transformations5.
Please note that this information is based on the available sources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWIJDZWPRHJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499329 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Nitro-[1,1'-biphenyl]-2-ol | |
CAS RN |
71022-84-9 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

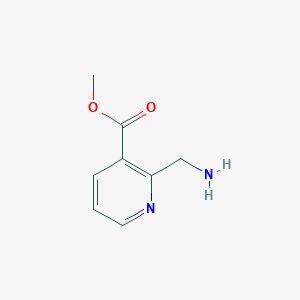

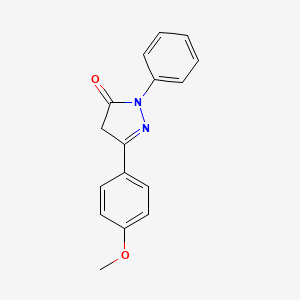
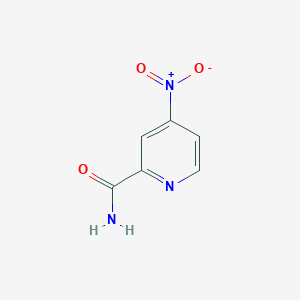

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
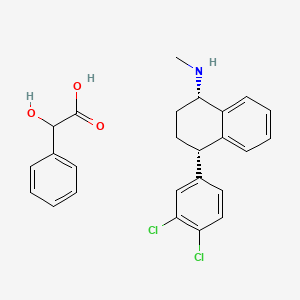
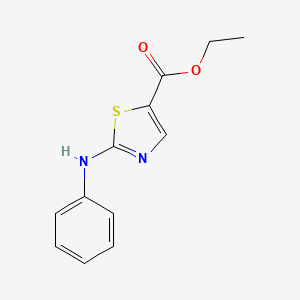
![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)

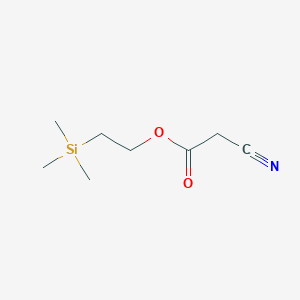

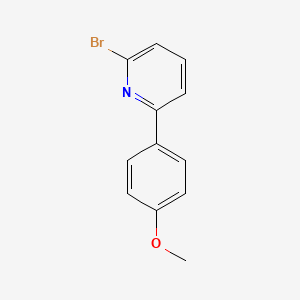
![3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate](/img/structure/B1611474.png)